molecular formula C7H4N2O3 B14326391 3-Carboxy-2-diazoniophenolate CAS No. 105918-54-5

3-Carboxy-2-diazoniophenolate

Cat. No.: B14326391
CAS No.: 105918-54-5
M. Wt: 164.12 g/mol
InChI Key: NYQVGAYYWXHPED-UHFFFAOYSA-N
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Description

3-Carboxy-2-diazoniophenolate is an organic compound that features a carboxyl group and a diazonium group attached to a phenolate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-2-diazoniophenolate typically involves the diazotization of 3-aminophenol followed by carboxylation. The process can be summarized as follows:

    Diazotization: 3-Aminophenol is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Carboxylation: The diazonium salt is then reacted with carbon dioxide under basic conditions to introduce the carboxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-2-diazoniophenolate undergoes various types of chemical reactions, including:

    Oxidation: The phenolate ring can be oxidized to form quinones.

    Reduction: The diazonium group can be reduced to form an amine.

    Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can react with the diazonium group under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenolates depending on the nucleophile used.

Scientific Research Applications

3-Carboxy-2-diazoniophenolate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive diazonium group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of 3-Carboxy-2-diazoniophenolate involves the reactivity of its diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-2-aminophenol: Similar structure but lacks the diazonium group.

    2-Carboxy-3-diazoniophenolate: Isomer with the carboxyl and diazonium groups in different positions.

    4-Carboxy-2-diazoniophenolate: Another isomer with the carboxyl group in the para position relative to the diazonium group.

Uniqueness

3-Carboxy-2-diazoniophenolate is unique due to the specific positioning of the carboxyl and diazonium groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.

Properties

CAS No.

105918-54-5

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

3-carboxy-2-diazoniophenolate

InChI

InChI=1S/C7H4N2O3/c8-9-6-4(7(11)12)2-1-3-5(6)10/h1-3H,(H-,10,11,12)

InChI Key

NYQVGAYYWXHPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[O-])[N+]#N)C(=O)O

Origin of Product

United States

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